CB1 Receptor Binding Affinity (Ki): TC-C 14G Exhibits Intermediate Potency Between Rimonabant and Ibipinabant
In competitive radioligand binding assays using [3H]SR141716A on human CB1 receptors expressed in HEK293 cells, TC-C 14G demonstrates a binding affinity (Ki) of 4 nM [1]. This places it at an intermediate potency level within the CB1 inverse agonist class: it is approximately 2-fold less potent than rimonabant (Ki = 1.8 nM) , ~30-fold less potent than taranabant (Ki = 0.13 nM) [2], and ~6-fold less potent than otenabant (Ki = 0.7 nM) , but approximately 2-fold more potent than ibipinabant (Ki = 7.8 nM) and comparable to surinabant (Ki = 3.5 nM) [3]. This moderate affinity may translate to a favorable therapeutic window for in vivo studies where extreme potency can lead to undesirable off-target effects.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Rimonabant: 1.8 nM; Taranabant: 0.13 nM; Otenabant: 0.7 nM; Ibipinabant: 7.8 nM; Surinabant: 3.5 nM |
| Quantified Difference | TC-C 14G Ki is 2.2x weaker than rimonabant, 30.8x weaker than taranabant, 5.7x weaker than otenabant, 2x stronger than ibipinabant, and 1.14x weaker than surinabant |
| Conditions | Human CB1 receptor expressed in HEK293 cells; [3H]SR141716A displacement |
Why This Matters
Procurement decisions for CB1 inverse agonists must consider that binding affinity alone does not predict functional efficacy; TC-C 14G offers a distinct, moderate affinity profile that is ideal for studies requiring balanced target engagement without the risk of receptor oversaturation seen with sub-nanomolar compounds.
- [1] Alig L, et al. Benzodioxoles: novel cannabinoid-1 receptor inverse agonists for the treatment of obesity. J Med Chem. 2008;51(7):2115-2127. View Source
- [2] Adooq. Taranabant Product Datasheet. View Source
- [3] Guide to Pharmacology. Surinabant Ligand Activity Chart. View Source
